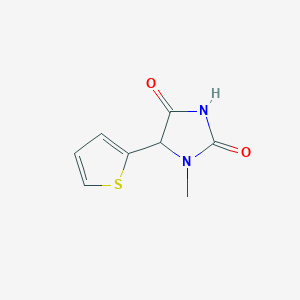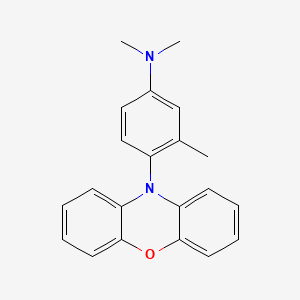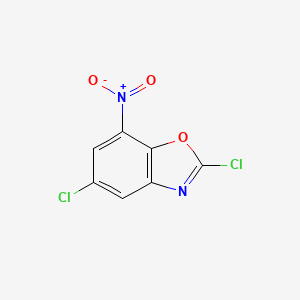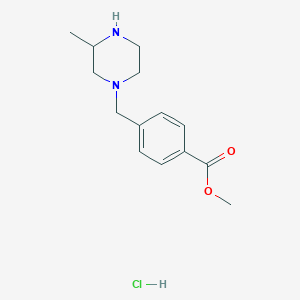
1-Methyl-5-(2-thienyl)imidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-5-(2-thienyl)imidazolidine-2,4-dione is a heterocyclic compound that belongs to the class of imidazolidinediones. This compound is characterized by the presence of a thienyl group attached to the imidazolidine ring, which imparts unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-5-(2-thienyl)imidazolidine-2,4-dione typically involves the reaction of thienyl-substituted amines with carbonyl compounds under controlled conditions. One common method includes the cyclization of thienyl-substituted ureas or thioureas with appropriate carbonyl compounds in the presence of catalysts such as acids or bases .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by cyclization reactions. The use of high-yielding and cost-effective methods is crucial for large-scale production. Techniques such as continuous flow synthesis and green chemistry approaches are often employed to enhance efficiency and reduce environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl-5-(2-thienyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield thienyl-substituted imidazolidines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the imidazolidine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, reduced imidazolidines, and various substituted derivatives, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1-Methyl-5-(2-thienyl)imidazolidine-2,4-dione has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its pharmacological properties.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized polymers
Wirkmechanismus
The mechanism of action of 1-Methyl-5-(2-thienyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways or interact with cellular receptors to induce biological responses. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
- 2,4-Imidazolidinedione, 5-ethyl-5-methyl-
- 2,4-Imidazolidinedione, 5,5-dimethyl-
- 5-Methyl-5-(naphthalen-1-yl)imidazolidine-2,4-dione
Comparison: Compared to similar compounds, 1-Methyl-5-(2-thienyl)imidazolidine-2,4-dione is unique due to the presence of the thienyl group, which enhances its chemical reactivity and biological activity. The thienyl group imparts distinct electronic and steric properties, making this compound more versatile in various applications .
Eigenschaften
Molekularformel |
C8H8N2O2S |
|---|---|
Molekulargewicht |
196.23 g/mol |
IUPAC-Name |
1-methyl-5-thiophen-2-ylimidazolidine-2,4-dione |
InChI |
InChI=1S/C8H8N2O2S/c1-10-6(5-3-2-4-13-5)7(11)9-8(10)12/h2-4,6H,1H3,(H,9,11,12) |
InChI-Schlüssel |
NNOXEGCQIUBCFD-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(C(=O)NC1=O)C2=CC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 4-((cyclobutylmethyl)amino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B13717627.png)

![2-(4-Chloro-3-ethynylphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B13717634.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-[4-[(3-propan-2-yl-1H-indol-2-yl)sulfonyl]phenoxy]propan-1-amine;propanedioic acid](/img/structure/B13717656.png)

![N-Isopropyl-3-methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13717665.png)


![5-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3,4-oxadiazol-2(3H)-one](/img/structure/B13717682.png)



